An In-depth Technical Guide to the Chemical Properties of 2-(Perfluorodecyl)ethyl Acrylate
An In-depth Technical Guide to the Chemical Properties of 2-(Perfluorodecyl)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Perfluorodecyl)ethyl acrylate is a fluorinated acrylic monomer of significant interest in the development of advanced materials. Its unique structure, combining a long perfluorodecyl chain with a reactive acrylate group, imparts exceptional properties to the polymers derived from it. These properties, including high hydrophobicity, oleophobicity, low surface energy, and excellent chemical and thermal stability, make it a valuable component in a wide range of applications, from specialty coatings to biomedical devices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and polymerization of 2-(Perfluorodecyl)ethyl acrylate, with a particular focus on its relevance to researchers and professionals in the field of drug development.
The incorporation of fluorine atoms into polymers can dramatically alter their surface properties, leading to materials that resist adhesion of biological molecules, a critical attribute for medical implants and drug delivery systems. The low surface energy of poly(2-(perfluorodecyl)ethyl acrylate) can prevent protein fouling and bacterial adhesion, potentially improving the biocompatibility and longevity of medical devices. Furthermore, the versatility of the acrylate group allows for copolymerization with a variety of other monomers, enabling the fine-tuning of material properties to meet the specific demands of a given application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Perfluorodecyl)ethyl acrylate is presented in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₇F₂₁O₂ |
| Molecular Weight | 618.18 g/mol |
| Appearance | Off-white solid |
| Melting Point | 48-53 °C |
| Boiling Point | 122 °C at 4 mmHg |
| Density | 1.32 g/mL at 25 °C |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 17741-60-5 |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate |
| Synonyms | 1H,1H,2H,2H-Perfluorododecyl acrylate, 2-Perfluorodecyl ethyl acrylate |
Experimental Protocols
Synthesis of 2-(Perfluorodecyl)ethyl Acrylate
The synthesis of 2-(Perfluorodecyl)ethyl acrylate is typically achieved through the esterification of 1H,1H,2H,2H-perfluorododecan-1-ol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. The following is a representative experimental protocol.
Materials:
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1H,1H,2H,2H-Perfluorododecan-1-ol
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Acryloyl chloride
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Triethylamine (TEA)
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Anhydrous dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H,2H,2H-perfluorododecan-1-ol (1.0 eq) in anhydrous dichloromethane.
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Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(perfluorodecyl)ethyl acrylate.
Caption: Synthesis workflow for 2-(Perfluorodecyl)ethyl acrylate.
Characterization Protocols
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Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Expected chemical shifts (δ) are approximately:
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6.4 ppm (dd, 1H, vinylic proton trans to the ester)
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6.1 ppm (dd, 1H, vinylic proton geminal to the ester)
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5.9 ppm (dd, 1H, vinylic proton cis to the ester)
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4.4 ppm (t, 2H, -O-CH₂-)
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2.5 ppm (tt, 2H, -CH₂-CF₂-)
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¹³C NMR: Acquire the proton-decoupled spectrum. Expected chemical shifts (δ) are approximately:
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165 ppm (C=O)
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131 ppm (=CH₂)
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128 ppm (-CH=)
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105-120 ppm (CF₂, CF₃ groups, multiple signals)
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60 ppm (-O-CH₂-)
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30 ppm (t, -CH₂-CF₂-)
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¹⁹F NMR: Acquire the proton-decoupled spectrum. A complex multiplet pattern is expected in the range of -80 to -130 ppm, characteristic of the perfluorodecyl chain.
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Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an ATR accessory.
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Expected Peaks:
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~2960 cm⁻¹ (C-H stretching of the ethyl group)
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~1730 cm⁻¹ (C=O stretching of the acrylate ester)
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~1635 cm⁻¹ (C=C stretching of the vinyl group)
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~1410 cm⁻¹ (C-H in-plane bending of the vinyl group)
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~1100-1300 cm⁻¹ (strong, broad C-F stretching bands)
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~810 cm⁻¹ (C-H out-of-plane bending of the vinyl group)
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Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable.
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Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 2-(perfluorodecyl)ethyl acrylate.
Free-Radical Polymerization
The following is a general protocol for the free-radical polymerization of 2-(perfluorodecyl)ethyl acrylate in solution.
Materials:
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2-(Perfluorodecyl)ethyl acrylate (monomer)
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Azobisisobutyronitrile (AIBN) (initiator)
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Anhydrous toluene or another suitable solvent
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Methanol (for precipitation)
Procedure:
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In a Schlenk flask, dissolve the 2-(perfluorodecyl)ethyl acrylate monomer in anhydrous toluene.
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Add the AIBN initiator (typically 0.1-1 mol% relative to the monomer).
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Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
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After the final thaw, backfill the flask with nitrogen or argon.
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Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours).
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Monitor the polymerization by observing the increase in viscosity of the solution.
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To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
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Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
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Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.
Caption: Workflow for free-radical polymerization of the monomer.
Relevance to Drug Development
The unique properties of polymers derived from 2-(perfluorodecyl)ethyl acrylate make them highly attractive for various applications in drug development and biomedical engineering.
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Biocompatible Coatings: The low surface energy and anti-fouling characteristics of these polymers can be utilized to coat medical devices such as catheters, stents, and surgical instruments to reduce the risk of infection and thrombosis.[1]
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Drug Delivery Vehicles: The hydrophobic nature of the perfluorodecyl chains can be exploited in the design of nanoparticles and micelles for the encapsulation and controlled release of hydrophobic drugs. Surface modification of these carriers can further enhance their stability and targeting capabilities.
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Medical Implants: The chemical inertness and durability of fluoropolymers are beneficial for the fabrication of long-term implantable devices.[2]
Conclusion
2-(Perfluorodecyl)ethyl acrylate is a versatile monomer that provides access to a range of high-performance fluoropolymers. Its well-defined chemical properties and the straightforward nature of its synthesis and polymerization make it an accessible material for researchers. For professionals in drug development, the unique surface characteristics and biocompatibility of its polymers offer exciting opportunities for the creation of advanced medical devices and drug delivery systems. This guide has provided a comprehensive overview of its key features and detailed experimental protocols to facilitate its use in the laboratory.
